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(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Catalog No.
S6505599
CAS No.
2757961-50-3
M.F
C9H10BrN3
M. Wt
240.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-...

CAS Number

2757961-50-3

Product Name

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

IUPAC Name

(1S)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

InChI

InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1

InChI Key

XIZOIMRPNXZUPS-LURJTMIESA-N

Canonical SMILES

CC(C1=CN2C=C(C=CC2=N1)Br)N

Isomeric SMILES

C[C@@H](C1=CN2C=C(C=CC2=N1)Br)N

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, commonly referred to as BIPI, is a small molecule compound with the chemical formula C9H10BrN3. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives and features a bromine atom on the pyridine ring. First synthesized by Giorgio Tarzia and colleagues in 2011, BIPI has attracted significant interest due to its potential applications in medicinal chemistry and pharmacology.

The compound appears as a white powder, soluble in polar solvents such as water and methanol. It possesses a melting point between 195-197 °C and a boiling point of 453.6 °C at standard atmospheric pressure. With a molecular weight of 232.10 g/mol and a density of 1.752 g/cm³ at 25 °C, BIPI exhibits moderate hydrophobicity, indicated by its LogP value of 1.60.

  • Oxidation: The ethanamine group can be oxidized to form imines or amides.
  • Reduction: The compound can also be reduced under specific conditions, leading to different amine derivatives.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

BIPI has demonstrated notable biological properties in several studies:

  • Anti-tumor Activity: Preclinical models indicate that BIPI inhibits the growth and proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest.
  • Anti-inflammatory Effects: The compound modulates key signaling pathways involved in inflammation, including MAPK/ERK, PI3K/Akt, and NF-kB pathways.
  • Toxicity Profile: Initial assessments suggest that BIPI has a manageable toxicity profile in laboratory settings, making it a candidate for further pharmacological studies .

The synthesis of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the following method:

  • Starting Materials: The reaction begins with 2-bromo-6-chloroimidazo[1,2-a]pyridine and ethylenediamine.
  • Reaction Conditions: The reaction is carried out in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution.
  • Purification: The product is isolated as a white solid and purified through recrystallization.
  • Characterization: Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure.

The potential applications of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine are diverse:

  • Pharmaceutical Development: Due to its anti-tumor and anti-inflammatory properties, BIPI is being explored for drug development targeting various cancers and inflammatory diseases.
  • Research Tool: It serves as a valuable tool in biological research for studying signaling pathways involved in cancer progression and inflammation.

Interaction studies involving (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine have focused on its binding affinities with various biological targets:

  • Kinase Inhibition: BIPI has been shown to inhibit specific kinases involved in cancer cell signaling.
  • Receptor Binding: Preliminary studies indicate potential interactions with receptors that mediate inflammatory responses.

These interactions are critical for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine. Here are some notable examples:

Compound NameChemical FormulaKey Features
6-Bromoimidazo[1,2-a]pyridin-2-amineC7H6BrN3Lacks the ethanamine side chain; studied for antibacterial activity.
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamineC9H11N3Similar core structure but different substitution patterns; exhibits distinct biological activities.
1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine hydrochlorideC9H12N3ClA hydrochloride salt form; used for solubility enhancement in biological assays.

Uniqueness of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

The uniqueness of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine lies in its specific combination of the brominated imidazo-pyridine structure with an ethanamine moiety. This configuration not only enhances its biological activity but also provides opportunities for further modifications that could lead to novel therapeutic agents.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.00581 g/mol

Monoisotopic Mass

239.00581 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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